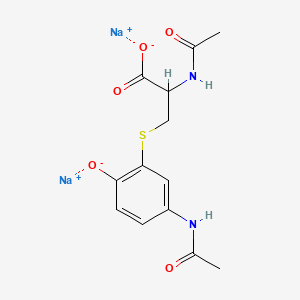
Acetaminophen Mercapurate Disodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetaminophen Mercapurate Disodium Salt is a detoxified metabolite of acetaminophen, commonly used in biochemical research to study metabolic pathways involved in chemical detoxification . This compound is particularly valuable for investigating conjugation reactions that occur during phase II metabolism .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetaminophen Mercapurate Disodium Salt typically involves the conjugation of acetaminophen with mercapturic acid. The process begins with the acetylation of p-aminophenol to form acetaminophen, followed by conjugation with mercapturic acid under specific conditions . The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the crude product through recrystallization techniques to achieve high purity levels .
化学反応の分析
Types of Reactions
Acetaminophen Mercapurate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols . The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds .
科学的研究の応用
Acetaminophen Mercapurate Disodium Salt has a wide range of scientific research applications:
Chemistry: Used to study phase II metabolism and conjugation reactions.
Biology: Investigates the detoxification pathways in biological systems.
Medicine: Helps in understanding the metabolic fate of acetaminophen and its detoxification.
Industry: Utilized in the development of detoxification agents and analytical standards.
作用機序
The mechanism of action of Acetaminophen Mercapurate Disodium Salt involves its role as a detoxified metabolite of acetaminophen. It is formed through the conjugation of acetaminophen with mercapturic acid, which is then excreted from the body. This process helps in the detoxification of acetaminophen by converting it into a less toxic form . The molecular targets and pathways involved include the enzymes responsible for phase II metabolism, such as glutathione S-transferases .
類似化合物との比較
Similar Compounds
Acetaminophen Glucuronide: Another detoxified metabolite of acetaminophen formed through glucuronidation.
Acetaminophen Sulfate: Formed through sulfation and excreted in urine.
Acetaminophen Cysteine Conjugate: Formed through conjugation with cysteine.
Uniqueness
Acetaminophen Mercapurate Disodium Salt is unique due to its specific role in phase II metabolism and its use as a model compound for studying detoxification pathways . Unlike other metabolites, it provides insights into the conjugation reactions involving mercapturic acid, making it valuable for biochemical research .
特性
分子式 |
C13H14N2Na2O5S |
|---|---|
分子量 |
356.31 g/mol |
IUPAC名 |
disodium;2-acetamido-3-(5-acetamido-2-oxidophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C13H16N2O5S.2Na/c1-7(16)14-9-3-4-11(18)12(5-9)21-6-10(13(19)20)15-8(2)17;;/h3-5,10,18H,6H2,1-2H3,(H,14,16)(H,15,17)(H,19,20);;/q;2*+1/p-2 |
InChIキー |
SPMHRFYUMSFOQT-UHFFFAOYSA-L |
正規SMILES |
CC(=O)NC1=CC(=C(C=C1)[O-])SCC(C(=O)[O-])NC(=O)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

![3-[(5S)-(2-Fluorophenyl)-5-hydroxypentanoyl]-(4S)-phenyl-1,3-oxazolidin-2-one](/img/structure/B13862984.png)

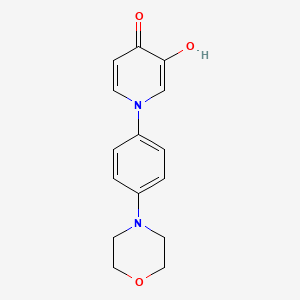
![2-(3-(trifluoromethyl)phenyl)-3H-benzo[d]imidazol-5-amine](/img/structure/B13863007.png)
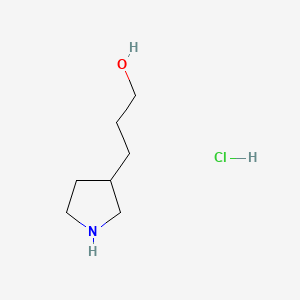
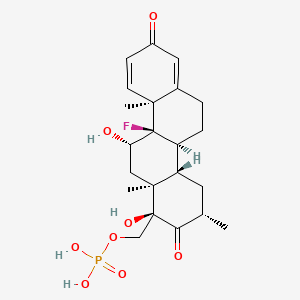
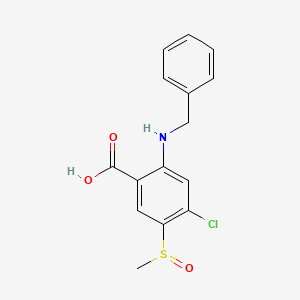
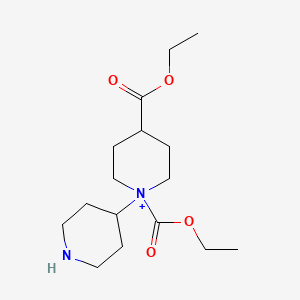
![2-[(8S,9S,10R,11R,13S,14R,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid](/img/structure/B13863052.png)
![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenol](/img/structure/B13863056.png)

